![molecular formula C19H25NO2 B5476766 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B5476766.png)
1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxyphenyl groups attached to a propan-2-amine backbone
準備方法
The synthesis of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetonitrile and 4-methoxyphenylacetaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Formation of Intermediate: The intermediate formed is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is known to bind to and modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. This interaction leads to changes in neurotransmitter release and uptake, resulting in various physiological and pharmacological effects.
類似化合物との比較
1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: This compound also contains a methoxyphenyl group but differs in its amine substitution pattern.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: This compound has a similar methoxyphenyl group but differs in its acetate substitution.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a different core structure but shares the methoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(14-17-6-10-19(22-3)11-7-17)20-13-12-16-4-8-18(21-2)9-5-16/h4-11,15,20H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCVPHQCJHHRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone](/img/structure/B5476692.png)
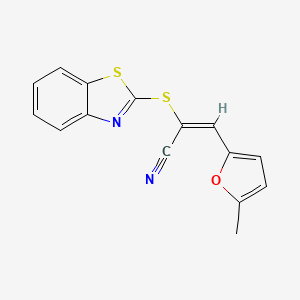
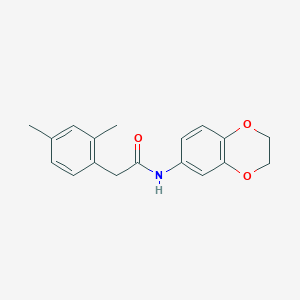
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B5476709.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5476720.png)
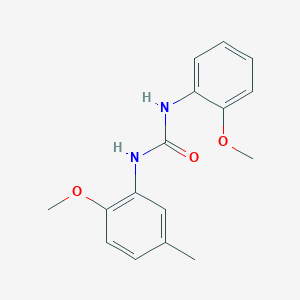
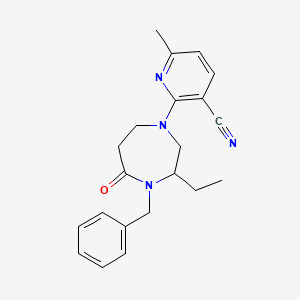
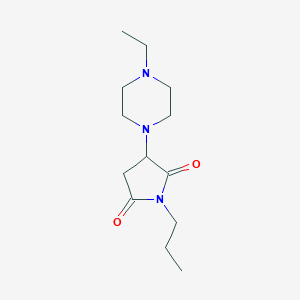
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5476753.png)

![8-fluoro-2-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5476771.png)

![3-(benzylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5476779.png)
![10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine](/img/structure/B5476785.png)
